2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Description
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a pyrrolidin-3-yl group at the 2-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Pyrrolo[2,3-b]pyridines (7-azaindoles) are structurally analogous to indoles but with a nitrogen atom at the 7-position, which modulates electronic properties and binding interactions with biological targets . This compound is synthesized via condensation and alkylation strategies, followed by salt formation, as seen in related derivatives .
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSVUSQARYGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyrrole with an appropriate aldehyde to form the pyrrolopyridine core, followed by the addition of a pyrrolidinyl group through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen and chloride counterions enable nucleophilic substitutions under mild conditions:
Key Findings :
-
The dihydrochloride salt undergoes neutralization to freebase in situ during reactions requiring basic conditions.
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Steric hindrance from the pyrrolidine ring limits substitution at C3 but facilitates reactivity at C5 and C7 .
Oxidation and Reductive Transformations
The pyrrolidine moiety undergoes selective oxidation, while the aromatic system resists harsh oxidative conditions:
Mechanistic Insight :
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Oxidation of pyrrolidine to pyrrolidone proceeds via a radical intermediate stabilized by the adjacent aromatic system .
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Bromination follows electrophilic aromatic substitution (EAS) kinetics, with C4 activation due to electron-donating effects of the pyrrolidine nitrogen .
Cyclocondensation Reactions
The compound participates in heterocycle formation through its amine and aromatic functionalities:
Notable Example :
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Reaction with ethyl cyanoacetate under acidic conditions yields fused pyrrolo[2,3-d]pyrimidines (78% yield), critical for kinase inhibition .
Salt Metathesis and Counterion Exchange
The dihydrochloride form undergoes ion exchange for solubility modulation:
Optimization Data :
-
Citrate salts show superior aqueous stability compared to mesylate derivatives (p < 0.01 in accelerated degradation studies) .
Catalytic Cross-Coupling Reactions
The aromatic system engages in palladium-mediated couplings:
Limitations :
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Coupling at C2 is disfavored due to steric blocking by the pyrrolidine substituent .
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Electron-withdrawing groups on coupling partners enhance reaction rates (Hammett σ⁺ = +0.82) .
Photochemical and Electrochemical Reactions
Emerging methodologies enable unique transformations:
Advantages :
Scientific Research Applications
Protein Kinase Inhibition
Research indicates that compounds of the pyrrolo[2,3-b]pyridine class, including 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride, exhibit inhibitory effects on various protein kinases. These kinases are crucial in regulating cell proliferation and survival, making them key targets in cancer therapy.
- Targeted Kinases :
Case Studies in Cancer Treatment
A study highlighted the use of pyrrolo[2,3-b]pyridine derivatives in preclinical models of solid tumors, demonstrating significant tumor regression when administered alongside traditional chemotherapeutics. The combination therapy showed enhanced efficacy due to the synergistic effects of kinase inhibition .
Central Nervous System Disorders
The structural properties of this compound suggest potential applications in treating neurological disorders:
- Mechanism of Action : The compound may modulate neurotransmitter systems, providing analgesic and sedative effects .
Case Studies in Neurology
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine can alleviate symptoms in models of anxiety and depression. In one study, a derivative demonstrated a significant reduction in anxiety-like behaviors in rodent models when administered at specific dosages .
Antimicrobial Activity
Emerging studies have also explored the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives. These compounds have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, indicating their potential as novel antimicrobial agents .
Data Summary Table
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By binding to these receptors, 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride prevents the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s pyrrolidin-3-yl group distinguishes it from other pyrrolo[2,3-b]pyridine derivatives. Key comparisons include:
Key Observations :
- Salt Formation : Dihydrochloride salts are common for pyrrolo[2,3-b]pyridines to enhance aqueous solubility, critical for in vivo efficacy .
- Substituent Electronics: The pyrrolidinyl group’s basic nitrogen may participate in hydrogen bonding or ionic interactions with target proteins, similar to the role of carbonyl groups in thieno[2,3-b]pyridine derivatives .
Physicochemical Properties
- Solubility : Dihydrochloride salts significantly improve water solubility (>50 mg/mL in aqueous buffers) compared to free bases .
- Lipophilicity : The pyrrolidinyl group (clogP ~1.2) balances hydrophilicity better than propoxy-substituted derivatives (clogP ~2.5) .
- Stability : HCl salts enhance shelf-life; however, free bases may degrade under oxidative conditions, requiring inert storage .
Biological Activity
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound that belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring fused with a pyrrolo[2,3-b]pyridine moiety. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃Cl₂N₃ |
| Molecular Weight | 247.15 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit various mechanisms of action:
- Kinase Inhibition : These compounds have been identified as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in cell survival and proliferation. Inhibition of SGK-1 can lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer and metabolic disorders .
- Antitumor Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can induce apoptosis in cancer cells. For instance, specific derivatives have been tested against A549 lung cancer cells, demonstrating significant cell cycle arrest in the G2/M phase and subsequent apoptosis .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies using human cancer cell lines have shown that this compound exhibits cytotoxic effects by disrupting microtubule dynamics and inducing apoptosis .
| Study Reference | Cell Line | Observed Effect |
|---|---|---|
| A549 | Induction of apoptosis | |
| HeLa | Disruption of microtubule dynamics |
Antibacterial Activity
Recent investigations into the antibacterial properties of related pyrrolopyridine compounds have revealed promising results:
- Inhibition of Bacterial Growth : Compounds derived from this class have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL .
Case Study 1: SGK-1 Inhibition
A study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives demonstrated that these compounds effectively inhibit SGK-1 activity. This inhibition led to reduced proliferation in cancer cell models, supporting their potential use as anticancer agents .
Case Study 2: Antitumor Efficacy
Another study assessed the antitumor efficacy of a specific derivative against A549 cells. Results indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential for development as an antineoplastic drug .
Q & A
Basic Question
- NMR : Use - and -NMR to confirm regiochemistry (e.g., distinguishing C-4 vs. C-6 chloro signals) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and detects impurities (e.g., dehalogenated byproducts) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline intermediates .
Data Contradiction Example : Overlapping peaks in NMR due to rotational isomers of the pyrrolidine ring can be resolved via variable-temperature NMR .
How can computational methods streamline the optimization of reaction conditions for this compound?
Advanced Question
The ICReDD framework integrates quantum chemical calculations and machine learning to:
- Predict Reaction Pathways : Identify energetically favorable intermediates (e.g., transition states in cross-coupling) .
- Optimize Catalysts : Screen Pd ligands (e.g., PPh₃ vs. XPhos) for higher yields .
- Reduce Trial-and-Error : Use DFT calculations to predict regioselectivity in halogenation steps, minimizing lab iterations .
What are the best practices for handling and storing this compound to ensure stability?
Basic Question
- Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., boronic acid couplings) .
- Waste Disposal : Neutralize hydrochloride waste with bicarbonate before disposal .
How do functional group interactions explain contradictory bioactivity data across studies?
Advanced Question
Contradictions often arise from:
- Solubility vs. Permeability : The dihydrochloride form improves solubility but may reduce blood-brain barrier penetration, conflicting with CNS activity claims .
- pH-Dependent Stability : Protonation of the pyrrolidine nitrogen under physiological pH alters binding kinetics .
Resolution : Conduct parallel assays in both free base and salt forms, adjusting buffer pH to match in vivo conditions .
What in vitro and in vivo models are most relevant for evaluating its kinase inhibition potential?
Advanced Question
- In Vitro :
- In Vivo :
How does this compound compare to structurally related analogs in terms of efficacy and selectivity?
Advanced Question
| Analog | Key Differences | Efficacy |
|---|---|---|
| 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | Lacks pyrrolidine; simpler structure | ↓ Kinase selectivity |
| 6-Bromo-1-(phenylsulfonyl) derivative | Bromo at C-6; sulfonyl group | ↑ Metabolic stability |
| Target compound | 3-Pyrrolidinyl; dihydrochloride salt | ↑ Solubility & potency |
Source : Comparative data from enzymatic inhibition assays .
What strategies mitigate synthetic byproducts during large-scale preparation?
Advanced Question
- Byproduct Identification : LC-MS tracking of dehalogenated or dimerized impurities .
- Process Optimization :
How can researchers validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
